Citreorosein Citreorosein Citreorosein, also known as W-hydroxyemodin, belongs to the class of organic compounds known as hydroxyanthraquinones. Hydroxyanthraquinones are compounds containing a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone, and hydroxyl group. Citreorosein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, citreorosein is primarily located in the cytoplasm. Outside of the human body, citreorosein can be found in green vegetables. This makes citreorosein a potential biomarker for the consumption of this food product.
Citreorosein is a trihydroxyanthraquinone.
Brand Name: Vulcanchem
CAS No.: 481-73-2
VCID: VC20755568
InChI: InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
SMILES: C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Citreorosein

CAS No.: 481-73-2

Cat. No.: VC20755568

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Citreorosein - 481-73-2

Description Citreorosein, also known as W-hydroxyemodin, belongs to the class of organic compounds known as hydroxyanthraquinones. Hydroxyanthraquinones are compounds containing a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone, and hydroxyl group. Citreorosein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, citreorosein is primarily located in the cytoplasm. Outside of the human body, citreorosein can be found in green vegetables. This makes citreorosein a potential biomarker for the consumption of this food product.
Citreorosein is a trihydroxyanthraquinone.
CAS No. 481-73-2
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione
Standard InChI InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
Standard InChI Key YQHZABGPIPECSQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Canonical SMILES C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Appearance Orange powder
Melting Point 288°C

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